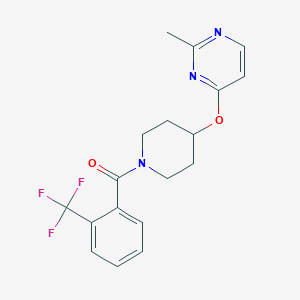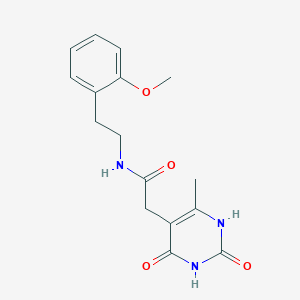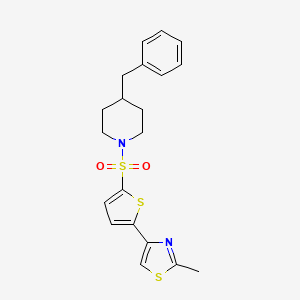
Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The 1,3,4-oxadiazole derivatives are known for their wide spectrum of biological activities and their applications in materials science as high-energy molecules .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as those mentioned in the provided papers, typically involves the reaction of appropriate precursors under specific conditions. For instance, allylic thio
Scientific Research Applications
Antimicrobial and Antioxidant Properties
Recent studies have highlighted the compound's significant role in antimicrobial and antioxidant activities. For instance, the synthesis of novel quaternary ammonium salts incorporating 5-phenyl-1,3,4-oxadiazole-2-thiol analogues demonstrated potent antimicrobial effects against common pathogens, with low cytotoxicity against human cell lines, suggesting its potential as a novel antimicrobial agent in clinical or agricultural applications (Xie et al., 2017) Xie et al., 2017. Similarly, an ultrasound-assisted synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives highlighted their potent antimicrobial and antioxidant capabilities, with some compounds showing remarkable properties comparable to standard controls (Yarmohammadi et al., 2020) Yarmohammadi et al., 2020.
Corrosion Inhibition
Another significant application of this compound is in the field of corrosion inhibition. A study on the kinetic and thermodynamic parameters of nickel metal corrosion revealed that derivatives like 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol act as effective corrosion inhibitors, demonstrating the importance of such compounds in protecting metals against corrosion in industrial applications (Gapil et al., 2015) Gapil et al., 2015.
Cancer Research
In cancer research, the synthesis and evaluation of pyrimidine bearing 2,5-disubstituted 1,3,4-oxadiazole derivatives as cytotoxic agents have been explored. These compounds exhibited considerable anticancer activity against specific cell lines, indicating the potential of 1,3,4-oxadiazole derivatives in developing new anticancer therapies (Kaya et al., 2016) Kaya et al., 2016.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
Similar compounds have been suggested to exhibit membrane perturbing as well as intracellular modes of action . More research is required to confirm these findings and to further elucidate the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The biochemical pathways affected by Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate are currently unknown . Related compounds have been used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds This suggests that this compound may also affect similar biochemical pathways
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown Factors such as temperature, pH, and the presence of other compounds could potentially affect its action
properties
IUPAC Name |
potassium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S.K/c1-12-7-4-2-6(3-5-7)8-10-11-9(14)13-8;/h2-5H,1H3,(H,11,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVCTMDSEKEAHB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)[S-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7KN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)
![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)
![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)


![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)
![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2538208.png)
![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)
![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)
![N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2538213.png)